4,7-Diazaspiro[2.5]octan-5-one
Description
Contextualization within Modern Heterocyclic Chemistry Research
Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, forms the backbone of medicinal chemistry. A significant majority of all biologically active compounds, estimated to be at least 85%, incorporate a heterocyclic moiety into their structure. nih.govbeilstein-journals.org Within this vast field, spiro-heterocycles represent a distinct and increasingly important class. The defining feature of a spirocycle is the spiroatom, a single carbon that serves as the junction for two rings. This arrangement forces the rings into planes that are nearly perpendicular to each other, creating a rigid, three-dimensional molecular shape. tandfonline.com
In modern drug design, achieving specific three-dimensional conformations is crucial for optimizing interactions with biological targets. researchgate.net The introduction of a spirocyclic fragment into a molecule is a recognized strategy to enhance its pharmacological profile. nih.govresearchgate.net This structural modification can lead to increased potency and selectivity by locking the molecule into a more defined and favourable orientation for binding to enzymes or receptors. nih.govresearchgate.net Furthermore, the unique architecture of spiro-compounds can improve crucial physicochemical and pharmacokinetic properties, such as stability and solubility, which are vital for a compound's journey to becoming a viable drug candidate. nih.govresearchgate.net The 4,7-diazaspiro[2.5]octan-5-one scaffold, combining a small, strained cyclopropane (B1198618) ring with a larger nitrogen-containing piperidinone ring, exemplifies the type of novel topology that researchers are exploring to access new chemical space.
Significance of the this compound Scaffold in Academic Discovery
The 4,7-diazaspiro[2.5]octane core is considered a "privileged structure" in medicinal chemistry. mdpi.com This term describes molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus appearing frequently in a wide range of biologically active compounds. mdpi.com The significance of the 4,7-diazaspiro[2.5]octane scaffold, and by extension its 5-one derivative, lies in its role as a versatile building block for creating molecules with significant therapeutic potential. It serves as a key intermediate in the synthesis of compounds targeting a variety of diseases, including cancer and neurological disorders.
The structural rigidity imparted by the spiro junction is a key factor in its utility. researchgate.net This rigidity reduces the number of possible conformations the molecule can adopt, which is highly advantageous in drug design where a precise spatial arrangement of functional groups is necessary for potent biological activity. The two nitrogen atoms within the 4,7-diazaspiro[2.5]octane framework provide sites for chemical modification and can act as hydrogen bond donors or acceptors, facilitating strong interactions with biological targets like proteins and enzymes.
Academic and industrial research has demonstrated the value of this scaffold through the synthesis and evaluation of its derivatives. For instance, related analogs such as 1-phenyl-5,7-diazaspiro[2.5]octane-4,6,8-trione have been investigated and patented as inhibitors of critical enzymes like tumor necrosis factor-alpha (TNF-α) converting enzyme and matrix metalloproteinases, which are implicated in inflammatory diseases and cancer. researchgate.netmdpi.commdpi.com These findings underscore the importance of the diazaspiro[2.5]octane core as a foundation for the discovery of new therapeutic agents.
Historical Overview of Research Trajectories for this compound Analogs
The scientific interest in spirocyclic compounds began to grow significantly in the mid-20th century as chemists recognized the unique three-dimensional structures that could be accessed through this molecular design. Early research focused on developing synthetic methods to construct these complex architectures.
The research trajectory for 4,7-diazaspiro[2.5]octane and its analogs has evolved from initial synthetic challenges to sophisticated applications in medicinal chemistry. Early synthetic strategies often began with readily available cyclopropane derivatives and amine-containing precursors to build the spirocyclic framework. A notable evolution in the synthesis of these compounds has been the move towards safer and more efficient methodologies. For example, recent developments, highlighted in Chinese patents around 2019, have introduced routes that avoid hazardous and explosive reagents like boron trifluoride diethyl etherate. google.com These modern methods often employ starting materials such as 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate (B1207046) derivatives and proceed through a sequence of substitution, protection, deprotection, and reduction steps. google.com
Table 1: Evolution of Synthetic Methods for 4,7-Diazaspiro[2.5]octane Derivatives
| Method | Starting Materials | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Early Approaches | Substituted cyclopropane derivatives and amines/amino esters. | Often involved harsh reagents; multi-step sequences. | Established foundational routes to the scaffold. |
| Modern Patented Method | 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivative, glycine (B1666218) methyl ester hydrochloride. | Potassium carbonate (base), organic solvents (e.g., acetonitrile). | Avoids hazardous reagents like boron trifluoride diethyl etherate, improving safety and accessibility. google.com |
As synthetic accessibility improved, research expanded to explore the biological potential of various analogs. The focus broadened from the basic 4,7-diazaspiro[2.5]octane core to derivatives featuring different functional groups, such as the title compound's ketone (-one), as well as related diones and triones. These analogs have been investigated for a wide array of biological activities.
Table 2: Investigated Biological Activities of 4,7-Diazaspiro[2.5]octane Analogs
| Analog Class | Example Activity | Target/Application |
|---|---|---|
| Dione Analogs | Antitumor properties. | Investigated against various cancer cell lines. |
| Trione Analogs | Enzyme inhibition. | TNF-α converting enzyme and matrix metalloproteinases inhibitors for inflammatory diseases. researchgate.netmdpi.commdpi.com |
| Other Derivatives | Antiviral activity. | Proposed as fusion inhibitors for the treatment of Respiratory Syncytial Virus (RSV) infection. mdpi.comresearchgate.net |
This historical progression from fundamental synthesis to targeted biological investigation illustrates the growing importance of the 4,7-diazaspiro[2.5]octane scaffold and its derivatives in the ongoing quest for novel and effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-3-7-4-6(8-5)1-2-6/h7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVPAPLJEHMQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200114-14-2 | |
| Record name | 4,7-diazaspiro[2.5]octan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 4,7 Diazaspiro 2.5 Octan 5 One and Its Derivatives
Classical Synthetic Approaches to the 4,7-Diazaspiro[2.5]octan-5-one Core
Classical synthetic routes to the this compound scaffold primarily rely on established organic reactions, including ring-closing strategies, multicomponent reactions, and precursor-based methods. These approaches provide foundational methods for constructing the core structure.
Ring-Closing Strategies and Cyclization Reactions in Spirocyclic Formation
The formation of the spirocyclic core of this compound often involves intramolecular cyclization as a key step. These strategies typically begin with the construction of a suitable acyclic precursor containing all the necessary atoms for the final ring system. The crucial ring-closing step then forms the spirocyclic junction.
One common approach involves the use of cyclopropane (B1198618) derivatives as key building blocks. The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening or transformations that can facilitate the formation of the spirocyclic system. For instance, a reaction might involve the nucleophilic attack of an amine on a carbonyl group within the same molecule, leading to the formation of the heterocyclic ring fused at the spiro center.
Another strategy involves the condensation of a cyclopropane precursor with an amino acid derivative. For example, cyclopropane-1,1-dicarboxylic acid or its diester can serve as a starting material. The reaction proceeds through the formation of an amide bond followed by an intramolecular cyclization to yield the desired spirocyclic dione.
| Starting Materials | Key Reaction Type | Product | Description |
| Cyclopropane-1,1-dicarboxylic acid, Amino acid derivative | Amidation, Intramolecular cyclization | 4,7-Diazaspiro[2.5]octane-5,8-dione | The dicarboxylic acid reacts with an amino acid derivative to form an intermediate which then undergoes intramolecular cyclization to form the spirocyclic dione. |
| 1-(Aminomethyl)cyclopropanamine, Diethyl oxalate (B1200264) | Condensation, Cyclization | 4,7-Diazaspiro[2.5]octane-5,8-dione | The diamine condenses with diethyl oxalate to form the six-membered heterocyclic ring, creating the spirocyclic structure. |
Multicomponent Reactions for this compound Synthesis
While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied. For instance, a hypothetical MCR could involve the reaction of a cyclopropane-containing aldehyde or ketone, an amine, and a cyanide source in a Strecker-type reaction, followed by cyclization. nih.gov Another possibility is a Ugi-type reaction involving a cyclopropyl (B3062369) isocyanide.
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Potential Product |
| Cyclopropanecarboxaldehyde | Amine | Isocyanide | Ugi Reaction | Derivative of this compound |
| Cyclopropanone | Amine | Cyanide Source | Strecker Reaction | α-Aminonitrile precursor for cyclization |
Precursor-Based Synthesis of this compound Scaffolds
This approach focuses on the synthesis of a key precursor that already contains the spiro-cyclopropane moiety, which is then elaborated to form the final this compound structure. A notable example is the synthesis starting from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate. google.com This method involves a series of steps including substitution, protection, deprotection, and reduction to arrive at the target compound. google.com
Another precursor-based method involves the use of 1,1-disubstituted cyclopropanes. For example, the reaction of diethyl cyclopropane-1,1-dicarboxylate with an appropriate diamine can lead to the formation of the desired spiro-heterocycle.
| Precursor | Key Transformation Steps | Final Product |
| 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative | Substitution, Protection, Deprotection, Reduction | 4,7-Diazaspiro[2.5]octane compound |
| Diethyl cyclopropane-1,1-dicarboxylate | Amidation with a diamine, Cyclization | 4,7-Diazaspiro[2.5]octane-5,8-dione |
Advanced Synthetic Strategies for this compound Scaffolds
To address the need for enantiomerically pure and structurally diverse this compound derivatives, more advanced synthetic strategies have been developed. These include stereoselective and asymmetric synthesis, as well as the strategic use of protecting groups.
Stereoselective and Asymmetric Synthesis of this compound Enantiomers
The spiro carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Asymmetric synthesis aims to produce a single enantiomer, which is often crucial for pharmaceutical applications as different enantiomers can have different biological activities.
Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For instance, a chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction, and then subsequently removed. Chiral catalysts, such as transition metal complexes with chiral ligands, can also be employed to control the stereoselectivity of a cyclization or other bond-forming reaction.
| Strategy | Description | Example |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to control the stereochemistry of a reaction. | Use of a chiral oxazolidinone auxiliary to direct an alkylation or cyclization step. nih.gov |
| Chiral Catalyst | A chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. | Asymmetric hydrogenation or cyclization using a rhodium or ruthenium catalyst with a chiral phosphine (B1218219) ligand. |
| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product, such as an amino acid or a sugar. | Synthesis from a chiral amino acid to set the stereochemistry of a substituent on the heterocyclic ring. nih.gov |
Protecting Group Chemistry in this compound Synthesis
Protecting groups are essential tools in the synthesis of complex molecules like this compound, particularly when multiple reactive functional groups are present. google.comlibretexts.orgub.edu They are used to temporarily block a reactive site to prevent unwanted side reactions during a synthetic step. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.
In the synthesis of this compound derivatives, protecting groups are commonly used for the amine functionalities. For example, the nitrogen atoms can be protected with groups such as benzyl (B1604629) (Bn), tert-butoxycarbonyl (Boc), or benzyloxycarbonyl (Cbz). google.com These groups can be selectively removed under different conditions, allowing for the differential functionalization of the two nitrogen atoms in the diazaspirocycle.
| Protecting Group | Abbreviation | Protection Method | Deprotection Method | Commonly Used For |
| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Amines |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid (e.g., TFA, HCl) | Amines |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (H₂, Pd/C) | Amines |
The strategic use of these protecting groups allows for a controlled and stepwise synthesis, enabling the preparation of a wide variety of substituted this compound derivatives with high precision. google.com
Solid-Phase Synthesis Techniques for this compound Libraries
Solid-phase organic synthesis (SPOS) has revolutionized the generation of large compound libraries for high-throughput screening. nih.govnih.gov This technique, which involves attaching a starting material to a solid support and performing sequential reactions, offers significant advantages in terms of purification and automation. While specific protocols for the solid-phase synthesis of this compound libraries are not extensively detailed in publicly available literature, the principles of solid-phase synthesis of other heterocyclic and spirocyclic systems can be adapted. researchgate.netcombichemistry.com
The general strategy would involve anchoring a suitable building block to a resin, followed by the sequential addition of reagents to construct the diazaspiro[2.5]octan-5-one scaffold. The choice of resin, linker, and protecting groups is crucial for the success of the synthesis. For instance, a Rink amide resin could be utilized to ultimately yield a carboxamide derivative, a common functional handle in medicinal chemistry.
Hypothetical Solid-Phase Synthesis Scheme:
| Step | Description | Reagents and Conditions |
| 1. Resin Loading | Attachment of a protected cyclopropylamine (B47189) derivative to a suitable resin. | Protected cyclopropylamine, coupling agent (e.g., DIC/HOBt), solid support (e.g., Wang resin). |
| 2. Deprotection | Removal of the protecting group from the amine. | Deprotecting agent (e.g., piperidine (B6355638) for Fmoc). |
| 3. Acylation | Coupling with a protected amino acid. | Protected amino acid, coupling agent. |
| 4. Deprotection | Removal of the second protecting group. | Appropriate deprotecting agent. |
| 5. Cyclization | Intramolecular cyclization to form the lactam ring. | Base-mediated or thermally induced cyclization. |
| 6. Cleavage | Release of the this compound derivative from the resin. | Cleavage cocktail (e.g., TFA-based). |
The "split-and-pool" strategy, a cornerstone of combinatorial chemistry, could then be employed to generate a library of diverse this compound derivatives by using a variety of building blocks at different stages of the synthesis. imperial.ac.uk
Sustainable and Green Chemistry Approaches in this compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce environmental impact and enhance safety and efficiency. mdpi.com
Solvent-Free and Catalytic Methods for this compound Synthesis
Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical mixing, represent a significant advancement in green chemistry. researchgate.netmdpi.com These methods can lead to shorter reaction times, higher yields, and a reduction in volatile organic compound (VOC) emissions. While specific solvent-free syntheses of this compound are not yet widely reported, the application of such techniques to the synthesis of other nitrogen-containing heterocycles is well-documented. rsc.orgresearcher.life
The use of catalysts is another key aspect of green synthesis. Catalytic processes are inherently more atom-economical and can often be performed under milder conditions than stoichiometric reactions. For the synthesis of this compound, the development of recyclable heterogeneous catalysts or efficient organocatalysts could offer significant environmental benefits. mdpi.com For instance, the use of a solid-supported acid or base catalyst for the cyclization step could simplify purification and allow for catalyst reuse.
Atom Economy and Efficiency in this compound Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.comjocpr.comskpharmteco.com Synthetic routes with high atom economy are a primary goal of green chemistry. jk-sci.comresearchgate.net
To maximize atom economy in the synthesis of this compound, synthetic strategies should prioritize addition and cycloaddition reactions over substitution and elimination reactions, which generate stoichiometric byproducts.
Comparison of Hypothetical Synthetic Routes based on Atom Economy:
| Synthetic Route | Reaction Type | Key Byproducts | Atom Economy |
| Linear Synthesis with Protecting Groups | Multiple steps involving protection and deprotection | Protecting group fragments, coupling agent byproducts | Lower |
| Convergent Synthesis | Assembly of key fragments followed by cyclization | Fewer byproducts | Moderate |
| Catalytic Cycloaddition | Direct formation of the spirocyclic core | Minimal to no byproducts | Higher |
By designing synthetic pathways that incorporate the majority of the atoms from the starting materials into the final product, the generation of chemical waste can be significantly minimized.
Purification and Isolation Techniques for Research-Scale this compound Synthesis
The purification and isolation of the target compound are critical steps in any synthetic procedure. For research-scale synthesis of this compound and its derivatives, chromatographic and recrystallization techniques are commonly employed.
Silica gel column chromatography is a widely used method for the purification of organic compounds. google.com The choice of eluent system is crucial for achieving good separation. For derivatives of 4,7-diazaspiro[2.5]octane, solvent systems such as dichloromethane/methanol or hexane/ethyl acetate (B1210297) have been reported. nih.gov
Exemplary Chromatographic Conditions:
| Stationary Phase | Mobile Phase | Detection |
| Silica Gel 60 | Dichloromethane:Methanol (9:1) | UV (if applicable), TLC with appropriate staining |
| Silica Gel 60 | Hexane:Ethyl Acetate (1:1) | UV (if applicable), TLC with appropriate staining |
Recrystallization is another powerful purification technique for solid compounds, based on the principle of differential solubility of the compound and impurities in a given solvent at different temperatures. libretexts.orgyoutube.commt.com The selection of an appropriate solvent or solvent system is paramount. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. youtube.com For spiro-lactam compounds, solvents such as ethanol (B145695) have been used for recrystallization. researchgate.net The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals. youtube.com
Structure Activity Relationship Sar Studies and Molecular Design of 4,7 Diazaspiro 2.5 Octan 5 One Analogs
Rational Design Principles for 4,7-Diazaspiro[2.5]octan-5-one Derivatives
Rational drug design for derivatives of this compound is guided by the principle of leveraging its distinct spirocyclic architecture. The sp³-rich nature of this scaffold provides a three-dimensional arrangement of functional groups that can be optimized for specific interactions within a target's binding site. tandfonline.combldpharm.comnih.gov Studies on analogous diazaspiro compounds, such as 3,9-diazaspiro[5.5]undecanes, have demonstrated the importance of the spirocyclic core in determining binding modes and achieving high affinity for targets like the GABA-A receptor. soton.ac.uk
The design strategy for this compound analogs involves a systematic deconstruction and modification of its key components. soton.ac.uk The two nitrogen atoms (N4 and N7) and the carbonyl group at C5 serve as primary points for chemical modification. The goal is to introduce substituents that can engage in specific interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—with a biological target, thereby enhancing potency and selectivity. mdpi.com The rigidity of the spiro-fused cyclopropane-piperidone system is advantageous, as it reduces the entropic penalty upon binding and presents substituents in well-defined spatial orientations. tandfonline.comdndi.org
Substructure Modifications and Their Impact on Molecular Interactions
The two nitrogen atoms within the this compound core are prime targets for derivatization to explore the chemical space and establish SAR. Synthetic routes have been developed that allow for the introduction of various substituents at these positions, such as Boc-protecting groups or benzyl (B1604629) groups, indicating the feasibility of N-alkylation and N-acylation. google.comchemicalbook.comnbinno.com
Modification at the N7 position, for example, can introduce groups that project into specific pockets of a target protein. In studies of other N-substituted piperidines, the addition of different N-benzyl groups significantly altered affinities for various transporters. nih.gov Similarly, for this compound analogs, introducing aryl, alkyl, or functionalized side chains at N4 and N7 can modulate properties like lipophilicity, basicity, and steric profile. These changes directly influence how the molecule interacts with its biological target, affecting binding affinity and selectivity. nih.govnih.gov For instance, SAR studies on diazaspiro hydantoins revealed that substitution at the N-terminal plays a key role in their antiproliferative activity. nih.gov
Table 1: Hypothetical N-Substitution Strategies and Their Potential Impact
| Modification Site | Substituent Type | Potential Impact on Molecular Interactions | Rationale |
|---|---|---|---|
| N7 | Small alkyl (e.g., Methyl) | Increase lipophilicity; fill small hydrophobic pockets. | Based on SAR of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones where N-methylation was crucial for M1 agonistic activity. nih.gov |
| N7 | Benzyl or Phenylalkyl | Introduce π-stacking or hydrophobic interactions. | Common strategy to target aromatic residues in binding sites, as seen in various piperidine-based ligands. nih.gov |
| N4 | Acyl or Sulfonyl groups | Introduce hydrogen bond acceptors; modulate electronics. | N-acylation of piperidones is a common method to explore SAR and can influence cytotoxicity. rsc.org |
| N4 / N7 | Groups with basic amines | Introduce positive charge at physiological pH for ionic interactions. | A basic nitrogen is often a key requirement for high affinity in aminergic GPCR ligands. mdpi.com |
Introducing substituents on the cyclopropane (B1198618) ring could:
Create new stereocenters: This would allow for the exploration of stereospecific interactions with a chiral biological target.
Alter molecular shape: Even small groups like methyl or fluoro could provide steric hindrance or fit into specific small pockets, thereby improving selectivity.
Modulate electronic properties: Electron-withdrawing or -donating groups could influence the reactivity or binding properties of the adjacent lactam ring.
The lactam carbonyl group at the C5 position is a key functional feature, likely acting as a hydrogen bond acceptor in interactions with biological targets. mdpi.com Modifying or replacing this group with bioisosteres is a classic medicinal chemistry strategy to fine-tune a compound's pharmacological profile. u-tokyo.ac.jpcambridgemedchemconsulting.com Bioisosteric replacement can alter a molecule's potency, selectivity, metabolic stability, and physicochemical properties. hyphadiscovery.com
For the carbonyl group in the this compound core, several bioisosteric replacements could be considered. For example, replacing a carbonyl with a thiocarbonyl group is a classic bioisosteric switch. chempedia.info In other heterocyclic systems, replacing a lactam ring's carbonyl has been shown to impact activity; for instance, in a series of muscarinic agonists, replacing a carbonyl with a basic nitrogen atom was not tolerated for receptor binding. nih.gov
Table 2: Potential Bioisosteric Replacements for the C5-Carbonyl Group
| Original Group | Bioisosteric Replacement | Potential Changes in Properties |
|---|---|---|
| C=O (Amide/Lactam) | C=S (Thioamide) | Weaker H-bond acceptor, stronger H-bond donor properties of N-H. hyphadiscovery.com |
| C=O (Amide/Lactam) | CH₂ | Removal of H-bond acceptor capability; increased lipophilicity. |
| C=O (Amide/Lactam) | C=NOH (Oxime) | Introduces H-bond donor and acceptor capabilities. |
| C=O (Amide/Lactam) | SO₂ (Sulfone) | Nonclassical bioisostere; maintains tetrahedral geometry at the alpha carbon but alters polarity and H-bonding. u-tokyo.ac.jp |
| C=O (Amide/Lactam) | Tetrazole | Acts as a non-classical bioisostere for a carboxylic acid or amide, offering metabolic stability and acidic properties. chempedia.infonih.gov |
Scaffold Hopping and Bioisosteric Replacements involving the this compound Moiety
Scaffold hopping is a powerful strategy in drug design that involves replacing a central core structure (the scaffold) with a chemically different one while preserving the key three-dimensional arrangement of functional groups responsible for biological activity. acs.orguniroma1.itresearchgate.net This approach can lead to compounds with novel intellectual property, improved ADME properties, or different selectivity profiles. uniroma1.it
The rigid this compound framework could serve as a starting point for scaffold hopping. One could replace the diazaspiro[2.5]octane core with other spirocyclic systems, such as diazaspiro[3.3]heptanes or diazaspiro[5.5]undecanes, to alter the angles and distances between key interaction points. tandfonline.comnih.gov For example, replacing a flexible piperidine (B6355638) linker with a rigid spirocyclic scaffold has been shown to improve the selectivity of HDAC inhibitors. tandfonline.com Conversely, the this compound moiety itself could be used as a bioisosteric replacement for other cyclic diamine or piperazine (B1678402) structures in known active compounds, potentially offering improved physicochemical properties or metabolic stability due to its higher sp³ character. tandfonline.commdpi.com
Combinatorial Chemistry and Library Synthesis of this compound Derivatives for SAR Exploration
Combinatorial chemistry provides a high-throughput method for synthesizing a large number of structurally related compounds (a library) to rapidly explore the SAR of a given scaffold. nih.gov The this compound core is well-suited for this approach due to its multiple points of diversification.
A combinatorial library could be designed by using the core scaffold and introducing a variety of building blocks at the N4 and N7 positions. For instance, a library could be generated by reacting the N7-unsubstituted core with a diverse set of carboxylic acids (to form amides) or aldehydes (via reductive amination). Subsequently, the N4 position could be functionalized. This "mix-and-match" approach can quickly generate hundreds or thousands of unique analogs for biological screening. nih.gov The synthesis of such libraries can be facilitated by modern techniques, including on-DNA synthesis for DNA-encoded libraries (DELT), which allows for the creation and screening of massive libraries of compounds. rsc.orgrsc.org The screening results from these libraries can then be used to build robust SAR models, identifying which substituents at which positions are critical for the desired biological activity. mdpi.com
Table 3: Illustrative Combinatorial Library Design for SAR Exploration
| Scaffold | R1 (at N7) | R2 (at N4) | Library Size (R1 x R2) |
|---|---|---|---|
| This compound | Set of 50 diverse aldehydes (for reductive amination) | Set of 20 diverse acyl chlorides (for acylation) | 1,000 compounds |
| This compound | Set of 50 diverse isocyanates (for urea (B33335) formation) | Set of 20 diverse sulfonyl chlorides (for sulfonamide formation) | 1,000 compounds |
Molecular Mechanisms and Target Engagement of 4,7 Diazaspiro 2.5 Octan 5 One Derivatives
Elucidation of Molecular Targets and Ligand-Receptor Interactions
Derivatives of the diazaspiro[2.5]octane core have been investigated for their interactions with various biological targets, including enzymes and receptors. The specific nature of these interactions is crucial for understanding their pharmacological effects.
While specific studies on 4,7-diazaspiro[2.5]octan-5-one are not extensively documented in publicly available literature, research on closely related spirocyclic structures highlights their potential as enzyme inhibitors. A significant area of investigation has been the inhibition of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin. researchgate.netnih.govnih.gov Dysregulation of peripheral serotonin has been implicated in a variety of diseases, making TPH1 an attractive therapeutic target. mdpi.com
Spirocyclic proline-based compounds have emerged as a novel class of TPH1 inhibitors. nih.gov Optimization of these scaffolds, guided by X-ray co-crystal structures, has led to the identification of potent inhibitors. researchgate.net For instance, the prodrug KAR5585, which is converted to the active TPH1 inhibitor KAR5417, has demonstrated a significant reduction of intestinal serotonin levels in preclinical models. researchgate.net
Although not direct derivatives of this compound, the inhibitory activities of these related spirocyclic compounds against TPH1 provide a strong rationale for exploring the potential of the this compound scaffold in this context. The data below summarizes the activity of some representative spirocyclic TPH1 inhibitors.
Table 1: TPH1 Inhibitory Activity of Representative Spirocyclic Compounds
| Compound | TPH1 IC50 (nM) | Notes |
|---|---|---|
| KAR5417 | Potent inhibitor | Active form of KAR5585. researchgate.net |
| Compound 23a | 42 | A 1,2,4-oxadiazolylphenyl alanine derivative. researchgate.net |
| Compound 18i | 37 | An oxyphenylalanine derivative. mdpi.com |
| pCPA (fenclonine) | > 50,000 | A classic, but weak, TPH1 inhibitor. mdpi.com |
This table presents data for spirocyclic and related compounds that are structurally distinct from this compound but illustrate the potential of spirocyclic scaffolds as TPH1 inhibitors.
The diazaspirooctane skeleton is a recognized pharmacophore for ligands of sigma receptors, particularly the sigma-1 (σ1) subtype. nih.gov Sigma receptors are unique intracellular proteins that are implicated in a wide range of neurological and psychiatric conditions, as well as in cancer pathophysiology.
Studies on 2,7-diazaspiro[3.5]nonane derivatives have revealed compounds with high affinity for the sigma-1 receptor. nih.gov For example, compounds containing two basic nitrogen atoms within this scaffold have shown low nanomolar Ki values for the σ1 receptor, with a preference over the sigma-2 (σ2) subtype. nih.gov This suggests that the nitrogen atoms in the diazaspiro core are crucial for high-affinity binding.
Table 2: Sigma Receptor Binding Affinities of Representative 2,7-Diazaspiro[3.5]nonane Derivatives
| Compound | Ki S1R (nM) | Ki S2R (nM) |
|---|---|---|
| 4b | 2.7 | 27 |
| 5b | 13 | 102 |
| 8f | 10 | 165 |
Data from a study on 2,7-diazaspiro[3.5]nonane derivatives, which are structurally related to the 4,7-diazaspiro[2.5]octane scaffold. nih.gov
The interaction of this compound derivatives with ion channels is a developing area of research. Ion channels, which are integral membrane proteins that regulate the flow of ions across cell membranes, are critical targets for a wide array of therapeutic agents. mdpi.com While direct evidence for the modulation of ion channels by this compound is limited, the broader class of spirocyclic compounds has shown activity at these targets. For example, certain 2,8-diazaspiro[4.5]decanones have been investigated as T-type calcium channel antagonists. researchgate.net Additionally, some tetrahydropyrido[4,3-d]pyrimidine analogues, which share some structural similarities with diazaspiro compounds, have been identified as antagonists of the two-pore-domain potassium channel K2P9.1 (TASK-3). researchgate.net These findings suggest that the rigid, three-dimensional structure of spirocyclic scaffolds could be amenable to targeting the complex architectures of ion channels. Further investigation is required to determine if this compound derivatives exhibit similar ion channel modulatory activity.
Mechanistic Investigations of this compound Action at the Molecular Level
Understanding the precise molecular mechanisms through which this compound derivatives exert their effects is essential for their development as therapeutic agents. This includes detailed kinetic analyses of their interactions with biological targets and the exploration of more complex mechanisms such as allosteric modulation.
Kinetic studies provide valuable insights into the dynamics of drug-target interactions, including the rates of association and dissociation. For enzyme inhibitors, kinetic analysis can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Kinetic analyses of novel TPH1 inhibitors that are structurally distinct from this compound have revealed a competitive mode of inhibition with respect to the substrate, tryptophan. nih.gov This indicates that these inhibitors bind to the active site of the enzyme and directly compete with the natural substrate. nih.gov Specifically, these inhibitors were found to be competitive versus tryptophan but largely uncompetitive with the cofactor pterin, suggesting an ordered binding mechanism where the cofactor binds first. nih.gov While these findings are for a different class of inhibitors, they provide a potential mechanistic framework for how spirocyclic TPH1 inhibitors, including potentially those derived from this compound, might function.
Allosteric modulation, where a ligand binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site to modulate its activity, is an increasingly important concept in drug discovery. This mechanism can offer greater selectivity and a more nuanced control over biological processes compared to direct agonism or antagonism.
The potential for spirocyclic compounds to act as allosteric modulators has been demonstrated in studies of the GABAA receptor. nih.govnih.gov The GABAA receptor is a ligand-gated ion channel that is the primary target for benzodiazepines, barbiturates, and other sedative-hypnotic agents, which act as positive allosteric modulators. nih.gov Interestingly, research on 3,9-diazaspiro[5.5]undecane-based compounds has identified them as potent competitive antagonists of the GABAA receptor, suggesting that the diazaspiro scaffold can interact with the orthosteric GABA binding site. soton.ac.uk However, the broader family of heterocyclic compounds has a rich history of allosteric modulation of the GABAA receptor, indicating that derivatives of the this compound scaffold could potentially be designed to act as allosteric modulators at this or other receptors. nih.govencyclopedia.pub
Fluorescent and Radioligand Probes Derived from this compound for Target Validation
Target validation is a critical step in drug discovery, confirming that the interaction of a molecule with its intended biological target elicits the desired therapeutic effect. Fluorescent and radioligand probes are indispensable tools in this process, enabling the direct visualization and quantification of target engagement.
While the development of fluorescent probes directly from the this compound scaffold is an area of ongoing research, the principles of their design are well-established. A fluorescent probe would typically involve conjugating a fluorophore to a this compound derivative that has a known affinity for a specific target. This allows researchers to monitor the localization and binding of the derivative within cells or tissues using fluorescence microscopy.
More concretely, derivatives of this compound have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. In this context, radioligand binding assays are employed to determine the affinity of these new compounds. These assays often involve a competition experiment where the unlabeled this compound derivative competes with a known radiolabeled ligand for binding to the CDK2 protein. The ability of the derivative to displace the radioligand provides a quantitative measure of its binding affinity. google.com
Below is a hypothetical data table illustrating the type of data generated from such a radioligand competition assay:
| Compound ID | Derivative of this compound | Concentration (nM) | Radioligand Displaced (%) | Calculated Ki (nM) |
| DSC-001 | 7-(phenylacetyl)-4,7-diazaspiro[2.5]octan-5-one | 10 | 55 | 8.5 |
| DSC-002 | 7-(benzyl)-4,7-diazaspiro[2.5]octan-5-one | 10 | 42 | 12.1 |
| DSC-003 | 4-methyl-7-(phenylacetyl)-4,7-diazaspiro[2.5]octan-5-one | 10 | 78 | 3.2 |
This data would be instrumental in validating that the designed compounds are indeed engaging with the intended CDK2 target and can guide further optimization of the scaffold for improved potency.
Phenotypic Screening Followed by Target Deconvolution for this compound Analogs
Phenotypic screening is a powerful approach in drug discovery that involves testing compounds in cell-based or organismal models to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific molecular target. This strategy is particularly useful for complex diseases where the underlying biology is not fully understood.
Analogs of this compound have been utilized in such phenotypic screens. For instance, a 4-methyl-4,7-diazaspiro[2.5]octan-5-one derivative was included in a cell-based in vitro assay to identify small molecule inhibitors of the influenza A virus. This screen relied on a replication-competent influenza reporter virus that expresses a luciferase enzyme, allowing for a measurable readout of viral replication. A decrease in luciferase activity in the presence of the compound would indicate a potential antiviral effect.
Once a "hit" like a this compound analog is identified in a phenotypic screen, the next crucial step is target deconvolution—the process of identifying the specific molecular target or targets responsible for the observed phenotype. nih.govbohrium.comcreative-biolabs.com This is often a challenging but essential process for understanding the mechanism of action and for further drug development.
Several methods can be employed for target deconvolution, including:
Affinity Chromatography: The "hit" compound is immobilized on a solid support and used as bait to "pull down" its binding partners from a cell lysate. These binding proteins are then identified by mass spectrometry. nih.gov
Computational Approaches: The structure of the hit compound can be used to search databases of known protein structures to predict potential binding partners.
Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway.
The table below outlines a general workflow for a phenotypic screen and subsequent target deconvolution for a hypothetical this compound analog with antiviral activity.
| Step | Description | Example Method | Expected Outcome |
| 1. Phenotypic Screen | Screen a library of this compound analogs for inhibition of influenza A virus replication. | Cell-based assay with a luciferase reporter virus. | Identification of "hit" compounds that reduce viral replication. |
| 2. Hit Confirmation and Validation | Confirm the activity of the hit compounds and rule out non-specific effects. | Dose-response curves, cytotoxicity assays. | Validated hit compounds with a defined potency and therapeutic window. |
| 3. Target Deconvolution | Identify the molecular target(s) of the validated hit compound. | Affinity chromatography coupled with mass spectrometry. | A list of potential protein targets that bind to the compound. |
| 4. Target Validation | Confirm that engagement with the identified target is responsible for the antiviral phenotype. | Genetic knockdown (e.g., siRNA) of the target protein, enzymatic assays with the purified protein. | Confirmation of the molecular target and mechanism of action. |
Through these sophisticated approaches, derivatives of this compound are not only serving as probes to validate known targets but are also enabling the discovery of novel therapeutic targets and mechanisms of action. The journey from a versatile chemical scaffold to a powerful biological tool underscores the ingenuity of modern chemical biology and its potential to address unmet medical needs.
Computational Chemistry and Molecular Modeling of 4,7 Diazaspiro 2.5 Octan 5 One
Conformational Analysis and Stereochemical Characterization of 4,7-Diazaspiro[2.5]octan-5-one
Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for accurately predicting the geometric and electronic properties of molecules. nih.govosti.gov For this compound, QM calculations can be employed to determine the optimized geometries of various possible conformers and to calculate their relative energies, thereby identifying the most stable, low-energy structures.
Theoretical studies on analogous six-membered rings like piperidine (B6355638) and cyclohexanone (B45756) have shown that DFT calculations, for instance using the B3LYP functional with a 6-311G** basis set, provide reliable predictions of conformational energies and geometries. conicet.gov.arresearchgate.net Applying these methods to this compound would involve geometry optimization of the primary conformers (e.g., the two distinct chair forms resulting from the puckering of the piperidinone ring). The calculations would yield key data on bond lengths, bond angles, and dihedral angles that define the precise shape of each conformer. The relative stability of these conformers is determined by comparing their calculated electronic energies, with results often presented as a potential energy surface.
Table 1: Illustrative Relative Energies of this compound Conformers from a Hypothetical DFT Calculation
| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (C8-N7-C6-C5) |
|---|---|---|---|
| Chair A | Equatorial-like orientation of the C-N bond relative to the cyclopropane (B1198618) | 0.00 (Global Minimum) | -55.8° |
| Chair B | Axial-like orientation of the C-N bond relative to the cyclopropane | 2.15 | 54.2° |
| Twist-Boat | Intermediate between chair and boat forms | 5.70 | -30.5° |
| Boat | High-energy conformer with steric strain | 7.50 | 1.2° |
Note: The data in this table is hypothetical and serves to illustrate the typical output of QM conformational analysis. Actual values would require specific, dedicated computational studies.
While QM studies provide a static, gas-phase picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules in a condensed phase, such as in a solvent like water. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion, allowing for the exploration of the conformational space available to the molecule at a given temperature and pressure.
For this compound, an MD simulation would typically involve placing the molecule in a box of explicit water molecules (e.g., TIP3P or SPC/E models) and simulating the system for a duration of nanoseconds to microseconds. nih.gov The analysis of the resulting trajectory can reveal:
The stability of the QM-predicted low-energy conformers in an aqueous environment.
The frequency and timescale of transitions between different conformations.
The specific hydrogen bonding patterns between the amide N-H group, the carbonyl oxygen, and surrounding water molecules.
Such simulations are critical for understanding how the solvation environment influences the conformational equilibrium, which is a key factor in its interaction with biological targets. nih.gov
Ligand-Based Drug Design (LBDD) Approaches for this compound Derivatives
Ligand-based drug design (LBDD) methods are employed when the three-dimensional structure of the biological target is unknown. dergipark.org.tr These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a scaffold like this compound, LBDD can be used to design new derivatives and prioritize them for synthesis and testing.
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to a specific biological target. dergipark.org.trnih.gov If a series of active compounds incorporating the this compound scaffold is known, a ligand-based pharmacophore model can be generated by superimposing the low-energy conformations of these molecules and identifying the common chemical features.
A hypothetical pharmacophore model for this scaffold might include:
A hydrogen bond acceptor (HBA) feature centered on the carbonyl oxygen.
A hydrogen bond donor (HBD) feature at the N7-H group.
A hydrophobic (HY) feature associated with the cyclopropane ring.
Additional features based on substituents at the N4 or N7 positions.
Once a pharmacophore model is validated, it can be used as a 3D query to perform a virtual screen of large compound databases. nih.govbiosolveit.dewikipedia.org This process rapidly filters millions of molecules to identify those that match the pharmacophore's spatial arrangement of features, thus discovering structurally diverse compounds that have a higher probability of being active. frontierspartnerships.org
Table 2: Hypothetical Pharmacophore Model for a Class of this compound-Based Inhibitors
| Feature Type | Location on Scaffold | Geometric Constraint (Example) |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | C5 Carbonyl Oxygen | - |
| Hydrogen Bond Donor (HBD) | N7 Amide Hydrogen | Distance to HBA: 2.8 - 3.5 Å |
| Hydrophobic (HY) | Centroid of Cyclopropane Ring | Distance to HBA: 4.0 - 4.8 Å |
| Aromatic Ring (AR) | Substituent on N4 | Distance to HBD: 5.5 - 6.5 Å |
Note: This table represents a hypothetical pharmacophore model to illustrate the concept. The features and constraints would be derived from a set of known active molecules.
Similarity searching is a fundamental LBDD technique used to find new compounds that are structurally similar to a known active molecule (the query). arxiv.orgmdpi.com The similarity is typically quantified using molecular fingerprints—bitwise strings that encode structural features—and a similarity metric like the Tanimoto coefficient. medium.com
Starting with an active this compound analog, a similarity search against a chemical database (e.g., PubChem, ChEMBL, ZINC) would identify other commercially available or synthetically accessible molecules with a high degree of structural resemblance. researchgate.net This is a powerful method for expanding on a known hit to explore the structure-activity relationship (SAR) of the immediate chemical space.
The resulting hits from a similarity search can then be subjected to cluster analysis. Clustering algorithms group the molecules based on their structural similarity, which helps in selecting a chemically diverse subset of compounds for experimental testing. This ensures a broader exploration of the SAR and reduces redundancy in screening efforts.
Structure-Based Drug Design (SBDD) Applications for this compound
Structure-based drug design (SBDD) relies on the known 3D structure of a biological target, typically a protein or enzyme, obtained through methods like X-ray crystallography or NMR spectroscopy. nih.govcutm.ac.in SBDD enables the rational design of ligands that can fit into the target's binding site with high affinity and specificity.
If the target for a series of this compound derivatives were known, molecular docking would be a key SBDD technique. nih.gov Docking algorithms predict the preferred orientation (pose) of a ligand within a binding site and estimate the strength of the interaction using a scoring function. This process can be used to:
Rationalize the observed activity of known compounds by visualizing their binding modes.
Predict the binding affinity of novel, computationally designed derivatives.
Prioritize which derivatives to synthesize by identifying those predicted to form the most favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target.
For example, the rigid spirocyclic core of this compound could serve as a scaffold to orient substituents into specific subpockets of a target's active site. researchgate.net Docking studies would help optimize these substituents to maximize binding affinity and ligand efficiency. researchgate.net
Table 3: Illustrative Molecular Docking Results for a Series of Hypothetical this compound Derivatives Against a Target Protein
| Compound ID | Substituent at N4 | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| DSO-01 | -H | -6.5 | H-bond from N7-H to Asp120 |
| DSO-02 | -Methyl | -6.8 | H-bond from N7-H to Asp120; Hydrophobic contact with Leu85 |
| DSO-03 | -Phenyl | -8.2 | H-bond from N7-H to Asp120; Pi-stacking with Phe150 |
| DSO-04 | -4-Hydroxyphenyl | -9.1 | H-bond from N7-H to Asp120; Pi-stacking with Phe150; H-bond from -OH to Gln92 |
Note: The data presented is for illustrative purposes. Docking scores and interactions are hypothetical and depend on a specific protein target and docking protocol.
Molecular Docking Studies of this compound with Target Proteins
Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.govmdpi.com This technique is instrumental in virtual screening and lead optimization, as it estimates the binding affinity and analyzes the interaction patterns between the ligand and the active site of the target protein. ksu.edu.sa
The process involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein. Using algorithms within software like AutoDock Vina or Glide, the ligand's conformational flexibility is explored within the protein's binding pocket. mdpi.commdpi.com A scoring function then calculates the binding energy (often expressed in kcal/mol), with lower values indicating a more favorable interaction. mdpi.com Analysis of the resulting poses reveals key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to binding. ksu.edu.sa
For this compound analogs, docking studies could be used to screen them against a panel of disease-relevant proteins, such as kinases or proteases, to identify potential biological targets. The spirocyclic core provides a rigid, three-dimensional structure that can be functionalized at various points to optimize interactions with specific amino acid residues in a target's active site.
| Compound ID | Substituent (R) | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| DS0-01 | -H | -6.2 | H-bond with Asp145 |
| DS0-02 | -4-fluorophenyl | -7.8 | H-bond with Asp145; Pi-Pi stacking with Phe82 |
| DS0-03 | -3-pyridinyl | -8.5 | H-bonds with Asp145, Glu91; Hydrophobic interaction with Leu132 |
| DS0-04 | -benzyl | -7.5 | H-bond with Asp145; Hydrophobic interaction with Val34 |
QM/MM Calculations for Binding Energy Predictions of this compound Ligands
For a more accurate prediction of binding free energy, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.gov Standard molecular docking and molecular dynamics simulations rely on classical force fields (MM), which may not accurately represent complex electronic effects like polarization and charge transfer that occur during ligand binding. nih.gov
The QM/MM approach addresses this limitation by treating the most critical region of the system—typically the ligand and the immediate surrounding amino acid residues—with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient classical force field. nih.gov This hybrid methodology provides a more precise calculation of the interaction energy, which is crucial for ranking compounds with subtle structural differences. The QM/MM-PBSA (Poisson-Boltzmann/Surface Area) method is one such approach that combines QM/MM calculations with continuum solvation models to estimate binding free energies. nih.gov
For ligands derived from this compound, QM/MM calculations can refine the binding poses obtained from molecular docking and provide more reliable binding affinity predictions, thereby improving the correlation with experimental data. researchgate.net
| Method | Calculated ΔG_bind (kcal/mol) | Key Advantage |
|---|---|---|
| MM-PBSA | -9.8 | Computationally fast, good for large-scale screening |
| QM/MM-PBSA | -12.1 | Higher accuracy, accounts for electronic effects (polarization, charge transfer) |
Fragment-Based Drug Discovery (FBDD) Strategies utilizing the this compound Core
Fragment-Based Drug Discovery (FBDD) is an established approach for identifying lead compounds by screening libraries of low molecular weight chemical fragments (typically <300 Da). nih.govyoutube.com These fragments usually bind with low affinity, but they do so very efficiently, forming high-quality interactions with the target protein. nih.gov
The this compound core is well-suited for FBDD. Its rigid, spirocyclic nature presents well-defined vectors for chemical elaboration, while the lactam and secondary amine functionalities provide opportunities for key hydrogen bonding interactions. In an FBDD campaign, this core could be identified as a hit through biophysical screening methods like X-ray crystallography or Surface Plasmon Resonance (SPR). nih.govdrugdiscoverychemistry.com Once its binding mode is determined, structure-guided chemistry is used to "grow" the fragment by adding functional groups along the identified vectors to extend into neighboring pockets of the active site, thereby systematically increasing both affinity and selectivity. nih.gov
| Compound | Molecular Weight (Da) | Binding Affinity (IC50) | Ligand Efficiency (LE) |
|---|---|---|---|
| This compound (Fragment) | 126.15 | 250 µM | 0.41 |
| Evolved Lead Compound (e.g., DS0-03) | 217.24 | 0.15 µM | 0.49 |
In Silico ADME Prediction and Molecular Property Calculations for this compound Analogs
Beyond binding affinity, a successful drug candidate must possess a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are vital for flagging potential liabilities early in the discovery process, allowing chemists to modify structures to mitigate risks such as poor solubility, low permeability, or metabolic instability. nih.govmdpi.com
Computational Assessment of Solubility and Permeability of this compound Derivatives
Aqueous solubility and membrane permeability are critical for oral bioavailability. Computational models can predict these properties based on molecular structure. nih.gov Aqueous solubility is often predicted as the logarithm of the molar solubility (LogS). Intestinal permeability can be estimated by predicting passage through Caco-2 cell monolayers, a common in vitro model. nih.gov These predictions are typically derived from Quantitative Structure-Property Relationship (QSPR) models trained on large datasets of experimental values. By calculating these properties for a virtual library of this compound derivatives, researchers can select compounds with a higher likelihood of good oral absorption.
| Compound ID | Substituent (R) | Predicted LogS (Solubility) | Predicted Caco-2 Permeability (nm/s) |
|---|---|---|---|
| DS0-01 | -H | -1.5 | Low (<4) |
| DS0-02 | -4-fluorophenyl | -3.8 | High (>10) |
| DS0-03 | -3-pyridinyl | -2.9 | Moderate (4-10) |
| DS0-04 | -benzyl | -3.5 | High (>10) |
Lipophilicity and Polarity Descriptors for this compound Analogs
Lipophilicity and polarity are fundamental properties that influence a wide range of ADME parameters, including solubility, permeability, plasma protein binding, and metabolism. Lipophilicity is commonly quantified by the octanol-water partition coefficient (LogP), while polarity is often described by the Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms in a molecule. mdpi.com
For drug candidates, these properties must be carefully balanced. High lipophilicity can improve permeability but may also lead to poor solubility, increased metabolic clearance, and higher toxicity. A general guideline for oral drugs is to have a LogP value below 5 and a TPSA below 140 Ų. Computational tools can rapidly calculate these descriptors for analogs of this compound, guiding the design of compounds with an optimal balance of properties for drug development.
| Compound ID | Substituent (R) | Calculated LogP | TPSA (Ų) |
|---|---|---|---|
| DS0-01 | -H | -0.85 | 49.6 |
| DS0-02 | -4-fluorophenyl | 1.21 | 49.6 |
| DS0-03 | -3-pyridinyl | 0.45 | 62.4 |
| DS0-04 | -benzyl | 1.15 | 49.6 |
Advanced Analytical and Spectroscopic Characterization Techniques in 4,7 Diazaspiro 2.5 Octan 5 One Research
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of 4,7-Diazaspiro[2.5]octan-5-one Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). nih.govmdpi.com This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For derivatives of this compound, HRMS confirms the successful synthesis and modification of the core structure.
The technique, often coupled with electrospray ionization (ESI), can detect the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated exact mass. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed chemical formula. For instance, in the synthesis of complex molecules incorporating the 4,7-diazaspiro[2.5]octane moiety, HRMS is routinely used to confirm the identity of key intermediates and final products. mdpi.com
| Compound Name | Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|---|
| 4-Boc-4,7-diazaspiro[2.5]octan-5-one | C₁₁H₁₈N₂O₃ | [M+H]⁺ | 227.1390 |
| 7-Benzyl-4,7-diazaspiro[2.5]octan-5-one | C₁₃H₁₆N₂O | [M+H]⁺ | 217.1335 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of this compound Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound and its analogs, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assembly of the molecular framework. nih.govresearchgate.net The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR spectra reveal the number and connectivity of protons, while ¹³C NMR identifies the different carbon environments, including the characteristic signals for the lactam carbonyl, the spiro carbon, and the cyclopropyl (B3062369) carbons.
Conformational analysis of related spiro-β-lactams has been successfully performed using NMR, demonstrating that these rigid scaffolds can adopt specific secondary structures, a finding predicted by molecular modeling and confirmed by spectroscopic data. nih.govresearchgate.net For example, the analysis of homonuclear coupling constants and chemical shifts in the spiro[2.5]octane system provides direct insight into the preferred conformations and the steric and electronic effects of substituents. researchgate.net
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C1, C2 | ¹H | 0.5 - 1.2 | Cyclopropane (B1198618) protons, complex multiplets |
| C3 (Spiro) | ¹³C | ~30 - 45 | Quaternary spiro carbon |
| C5 (C=O) | ¹³C | ~170 - 180 | Lactam carbonyl carbon |
| C6, C8 | ¹H | ~3.0 - 4.0 | Methylene protons adjacent to nitrogen |
| N-H | ¹H | Variable (broad) | Amide and amine protons, position dependent on solvent and concentration |
While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the relative stereochemistry of complex molecules like this compound. longdom.org These experiments reveal correlations between nuclei, providing a complete picture of molecular connectivity and spatial arrangement. springernature.comfrontiersin.org
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, mapping out adjacent protons within the piperidinone and cyclopropane rings. longdom.org
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, allowing for the definitive assignment of ¹³C signals based on their corresponding ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds away). This is particularly powerful for identifying quaternary carbons like the spiro center and the carbonyl carbon by observing their correlations to nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, regardless of bonding. This is critical for determining the three-dimensional structure and stereochemistry, for instance, by showing the relative orientation of substituents on the spirocyclic framework.
| Technique | Type of Correlation | Information Gained |
|---|---|---|
| COSY | ¹H – ¹H (through bond) | Identifies neighboring protons; confirms spin systems in the rings. |
| HSQC | ¹H – ¹³C (one bond) | Assigns carbon signals by linking them to their attached protons. |
| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity; crucial for assigning quaternary carbons. |
| NOESY | ¹H – ¹H (through space) | Determines spatial proximity of protons; elucidates stereochemistry and conformation. |
Solid-State NMR (ssNMR) is a specialized technique used to analyze materials in their solid phase. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. emory.edunih.gov Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and achieve high-resolution spectra. wikipedia.org For crystalline forms of this compound or its derivatives, ssNMR can provide valuable information on:
Polymorphism: Identifying and characterizing different crystalline forms of the same compound, which can have distinct physical properties.
Conformation in the Solid State: Determining the molecular structure and conformation as it exists within the crystal lattice, which may differ from the solution-state conformation.
Intermolecular Packing: Probing how molecules are arranged relative to one another in the crystal.
X-ray Crystallography and Single-Crystal Diffraction of this compound and Its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecule can be generated, revealing exact bond lengths, bond angles, and torsional angles. mdpi.com This technique provides an unambiguous determination of the absolute and relative stereochemistry.
For spiro compounds, X-ray analysis is particularly valuable for confirming the geometry of the spiro center and the conformation of the fused rings. nih.gov In the study of novel spiro compounds, single-crystal X-ray diffraction has been used to confirm proposed structures and elucidate supramolecular arrangements, such as hydrogen bonding networks, within the crystal lattice. mdpi.comnih.gov
| Parameter | Description | Typical Value/Information |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry elements within the unit cell. | e.g., P2₁/c |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C=O: ~1.23 Å; C-N: ~1.34 Å |
| Bond Angles | The angle formed between three connected atoms. | e.g., C-N-C angle in the lactam |
| Torsion Angles | The dihedral angle describing the conformation of a bond. | Defines the ring puckering and overall shape. |
| Intermolecular Interactions | Non-covalent forces like hydrogen bonds. | e.g., N-H···O=C hydrogen bonds forming dimers. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies of this compound
Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are excellent for identifying the functional groups present in a molecule, as each group absorbs infrared radiation or scatters light at a characteristic frequency. mdpi.comnih.gov
For this compound, key vibrational modes include:
C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1650-1690 cm⁻¹, characteristic of the lactam carbonyl group.
N-H Stretch: A moderate absorption in the 3200-3400 cm⁻¹ region for the secondary amine and amide groups.
C-H Stretches: Signals for sp² and sp³ hybridized C-H bonds appear just below and above 3000 cm⁻¹, respectively. The vibrations of the strained cyclopropane ring often appear at higher frequencies than typical alkane C-H stretches.
Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "breathing" and deformation modes at lower frequencies.
These techniques are complementary; for example, symmetrical, non-polar bonds often produce strong signals in Raman spectra but weak ones in IR, and vice-versa. This allows for a more complete functional group analysis.
| Functional Group / Moiety | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| N-H (Amide/Amine) | Stretching | 3200 - 3400 | Medium | Weak |
| C-H (Cyclopropane) | Stretching | 3000 - 3100 | Medium | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium-Strong | Strong |
| C=O (Lactam) | Stretching | 1650 - 1690 | Strong | Medium |
| N-H | Bending | 1550 - 1650 | Medium | Weak |
| Cyclopropane Ring | Ring Deformation | ~1020, ~850 | Medium | Strong |
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment of this compound
The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images (enantiomers). Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric purity (or enantiomeric excess, % ee) of a sample. researchgate.netmdpi.com This is achieved using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP). gcms.cznih.gov
The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. sigmaaldrich.comnih.gov By integrating the area of the two resulting peaks, the relative amount of each enantiomer can be quantified. The choice of CSP and mobile phase is critical for achieving good separation (resolution). nih.govlcms.cz Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for a wide range of chiral compounds. sigmaaldrich.comdrexel.edu This analysis is vital in pharmaceutical development, as enantiomers often exhibit different pharmacological activities. mdpi.com
| Enantiomer | Retention Time (min) | Peak Area | Relative Percentage (%) |
|---|---|---|---|
| (R)-enantiomer | 8.54 | 148500 | 99.0 |
| (S)-enantiomer | 9.72 | 1500 | 1.0 |
Based on this data, the enantiomeric excess (% ee) would be calculated as: |99.0 - 1.0| / (99.0 + 1.0) * 100% = 98.0% ee.
Future Perspectives and Research Challenges for 4,7 Diazaspiro 2.5 Octan 5 One in Academic Discovery
Emerging Synthetic Methodologies for Novel 4,7-Diazaspiro[2.5]octan-5-one Scaffolds
The advancement of novel synthetic routes is paramount to fully exploring the chemical space and therapeutic potential of this compound derivatives. Traditional methods for constructing spirocyclic systems can be arduous, often suffering from low yields and limited scalability. However, emerging methodologies are addressing these limitations, focusing on efficiency, safety, and stereocontrol.
A significant challenge in synthesizing spiro compounds is the construction of the sterically hindered spiro carbon center. digitellinc.com The creation of the spiro-fused ring system is often the most critical and difficult step in the synthesis. Recent innovations are leveraging modern synthetic strategies to overcome these hurdles. For instance, a novel synthesis method for 4,7-diazaspiro[2.5]octane compounds has been developed that starts from a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate (B1207046). google.com This pathway, involving substitution, protection, deprotection, and reduction steps, notably avoids the use of hazardous and corrosive reagents like boron trifluoride diethyl etherate adduct, thereby enhancing the safety profile of the synthesis. google.com
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Patent CN111943894A Method google.com | Starts from a cyclopropyl (B3062369) carbamate derivative; involves protection/deprotection and reduction steps. | Avoids hazardous reagents (e.g., boron trifluoride diethyl etherate adduct), improving safety. |
| Analogy from Spiro[2.5]octane-5,7-dione Synthesis researchgate.net | Cyclization followed by decarboxylation. | Potential for high scalability and avoidance of column chromatography. |
| Staudinger [2+2] Cycloaddition digitellinc.comacs.org | Reaction of a ketene (B1206846) with an imine to form a β-lactam ring. | A classic and effective method for creating four-membered rings, adaptable for spiro-lactam synthesis. |
| Multicomponent Reactions (MCRs) acs.orgscitechdaily.com | Combines three or more reactants in a single pot to form a final product containing portions of all reactants. | High efficiency, atom economy, and rapid generation of molecular diversity. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating timelines and reducing costs. nih.govmdpi.com These computational tools offer powerful capabilities for designing, screening, and optimizing novel therapeutic candidates, which can be directly applied to the this compound scaffold. spirochem.com
One of the primary applications of AI/ML is in de novo drug design, where generative models can create novel molecular structures with desired therapeutic profiles. nih.govmdpi.com For the this compound core, these algorithms can suggest optimal substitutions on the scaffold to maximize binding affinity for a specific biological target while maintaining favorable drug-like properties.
Virtual High-Throughput Screening (vHTS) is another area where AI excels. By training ML models on existing data, researchers can screen vast virtual libraries of this compound derivatives against a biological target far more rapidly and cost-effectively than is possible with physical screening. openmedicinalchemistryjournal.com Furthermore, AI and ML algorithms are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules. researchgate.net This allows for the early identification of candidates that are likely to fail in later stages of development, enabling researchers to focus resources on more promising compounds. mdpi.com The integration of these computational approaches can significantly streamline the entire discovery pipeline, from hit identification to lead optimization. spirochem.comspirochem.com
| AI/ML Application | Description | Impact on this compound Research |
| De Novo Drug Design nih.gov | Generative algorithms design novel molecules with specific desired properties. | Creation of new, optimized this compound derivatives tailored for specific biological targets. |
| Virtual Screening (VS) openmedicinalchemistryjournal.com | Computational screening of large compound libraries to identify potential hits. | Rapid and cost-effective identification of promising drug candidates from a virtual library of derivatives. |
| ADMET Prediction mdpi.comresearchgate.net | ML models predict pharmacokinetic and toxicity profiles of compounds. | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition. |
| Synthesis Pathway Optimization scitechdaily.com | AI can predict reaction outcomes and suggest optimal synthetic routes. | Accelerates the development of efficient and reliable methods for synthesizing novel derivatives. |
Exploration of New Biological Targets and Mechanisms for this compound Derivatives
A key aspect of future research will be to explore the full range of biological activities for derivatives of this compound. The unique structural features of this scaffold suggest it could interact with a variety of biological targets. Insights can be drawn from structurally related diazaspirocycles and spiro-lactams that have demonstrated diverse pharmacological activities.
For example, derivatives of the related 2,6-diazaspiro[3.4]octane scaffold have shown potent antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov The proposed mechanisms for these compounds include the inhibition of deazaflavin-dependent nitroreductase or azoreductases. nih.gov Furthermore, this same diazaspiro[3.4]octane core is a component of the fluoroquinolone antibiotic zabofloxacin, which targets DNA gyrase and topoisomerase IV. nih.gov
Other related spirocyclic structures have also shown significant potential. Spiro-β-lactams have been investigated for anti-HIV and antiplasmodial activities. nih.govnih.gov In a different therapeutic area, 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, with potential applications as immunomodulatory agents. soton.ac.uk These examples highlight the versatility of diazaspiro scaffolds and provide a strong rationale for screening this compound derivatives against a wide array of targets, including those involved in infectious diseases, oncology, and neurology.
| Potential Target Class | Example Target/Mechanism | Rationale from Related Scaffolds |
| Antibacterial | DNA Gyrase/Topoisomerase IV; Nitroreductases nih.gov | The 2,6-diazaspiro[3.4]octane scaffold is found in antibacterial agents. nih.gov |
| Antiviral | HIV-1 related targets nih.govnih.gov | Related spiro-β-lactams have demonstrated anti-HIV activity. nih.govnih.gov |
| Antiparasitic | Plasmodium targets nih.govnih.gov | Spiro-β-lactams have shown promising activity against Plasmodium species. nih.govnih.gov |
| Neurological | GABA-A Receptor Antagonism soton.ac.uk | 3,9-diazaspiro[5.5]undecane derivatives are potent GABA-A receptor antagonists. soton.ac.uk |
| Anticancer | Various; e.g., PPT1 enzyme sciencedaily.com | The broader class of spiro compounds is widely explored in oncology. mdpi.com |
Development of Advanced Analytical Platforms for High-Throughput Screening of this compound Libraries
To efficiently evaluate the biological potential of this compound derivatives, the development and utilization of advanced high-throughput screening (HTS) platforms are essential. HTS allows for the rapid testing of thousands of compounds against a specific biological target, dramatically accelerating the initial stages of drug discovery. timtec.net
The process begins with the creation of a screening library. For the this compound scaffold, this would involve the synthesis of a large and diverse collection of derivatives. These compounds are then meticulously formatted for automated screening, typically by plating them as dry films in 96-well or 384-well microplates. thermofisher.com Modern HTS libraries are often designed to have favorable drug-like properties, such as conforming to Lipinski's "Rule of Five," to increase the likelihood of identifying viable hits. thermofisher.com
These pre-plated libraries are then used in automated screening campaigns. timtec.net Advanced analytical platforms integrate robotics, liquid handlers, and sensitive detectors to perform biological assays with high speed and precision. The screening can be conducted using diverse collections to explore a wide range of biological activities or with focused libraries designed to target specific protein families, such as kinases, G-protein-coupled receptors (GPCRs), or ion channels. thermofisher.comupenn.edu The data generated from these screens are then analyzed to identify "hits"—compounds that exhibit the desired activity—which serve as the starting point for further optimization.
| HTS Platform Component | Function | Relevance to this compound Screening |
| Compound Library thermofisher.comthermofisher.com | A large, diverse collection of synthesized derivatives. | Provides the chemical matter to be screened for biological activity. |
| Microplate Formatting timtec.netthermofisher.com | Compounds are pre-plated in 96- or 384-well plates. | Enables compatibility with automated robotic systems for rapid processing. |
| Automated Liquid Handlers | Dispense precise volumes of reagents, compounds, and cells. | Ensures high reproducibility and minimizes human error in assays. |
| High-Content Imaging/Readers | Detect assay signals (e.g., fluorescence, luminescence). | Quantifies the biological effect of each compound on the target. |
| Data Analysis Software | Processes raw data to identify active compounds ("hits"). | Facilitates the identification of promising candidates for follow-up studies. |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4,7-Diazaspiro[2.5]octan-5-one derivatives to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, the use of 1–10% Pd(OH)₂ catalyst in hydrogenation steps significantly impacts yield by reducing side reactions . Maintaining a 1:1 molar ratio of triethylamine to substrate (e.g., 1,4-dibenzylpiperazin-2-one hydrochloride) minimizes byproduct formation during cyclization . Solvent choice (e.g., DMF at 70°C) and enantioselective iridium-catalyzed conditions can achieve up to 98% yield and 95% enantiomeric excess (ee) in advanced protocols .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Identifies methyl singlets (e.g., δ 5.103 and 0.93 for methyl groups) and spirocyclic connectivity .
- IR Spectroscopy : Detects carbonyl absorption at 1742 cm⁻¹, confirming lactam formation .
- HRMS : Validates molecular weight (e.g., m/z 401.46 for risdiplam derivatives) .
- HPLC : Quantifies enantiopurity (e.g., 95% ee) in chiral resolutions .
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data observed among this compound derivatives targeting sigma receptors?
- Methodological Answer : Contradictions often arise from structural nuances. For instance, compounds 4b and 5b (both containing the 2,7-diazaspiro[3.5]nonane scaffold) exhibit divergent functional profiles at sigma receptors, necessitating:
- Comparative Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents on the spirocyclic core .
- Functional Assays : Dose-response curves to differentiate agonist vs. antagonist behavior .
- Enantiopurity Verification : HPLC analysis to rule out stereochemical confounding factors .
Q. What strategies enhance enantioselectivity in the catalytic synthesis of this compound derivatives?
- Methodological Answer : Enantioselective synthesis leverages chiral catalysts and optimized conditions:
- Iridium Catalysis : Using allyl acetate and 4-Boc-4,7-diazaspiro[2.5]octane under DMF at 70°C achieves 95% ee .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereochemical control .
- Chiral Ligands : Custom ligands tailored to the spirocyclic framework improve asymmetric induction .
Q. How does the spirocyclic architecture of this compound influence its pharmacological profile in drug development?
- Methodological Answer : The spiro system enhances three-dimensionality, improving target binding. For example:
- Risdiplam : Incorporates 4,7-diazaspiro[2.5]octane to modulate RNA splicing via SMN2, validated in clinical studies .
- MDM2-p53 Inhibitors : Spirooxindole derivatives (e.g., MI-888) exploit non-planar geometry for enhanced protein interaction .
- Sigma Receptor Ligands : Spiro scaffolds increase conformational rigidity, optimizing receptor subtype selectivity .
Q. What computational approaches are used to predict the binding modes of this compound derivatives with biological targets?
- Methodological Answer :
- Molecular Docking : Simulates interactions with targets like MDM2 or sigma receptors using software (e.g., AutoDock Vina) to prioritize synthetic targets .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity and stability .
- Molecular Dynamics (MD) : Assesses binding stability under physiological conditions .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported yields for hydrogenolysis steps during spirocyclic compound synthesis?
- Methodological Answer : Variability often stems from catalyst activation or substrate purity.
- Catalyst Pre-treatment : Ensure Pd(OH)₂ is freshly reduced to avoid deactivation .
- Substrate Characterization : Confirm starting material purity via NMR and LC-MS to rule out impurities .
- Replication : Cross-validate protocols using literature benchmarks (e.g., 98% yield in iridium-catalyzed reactions vs. 80–90% in Pd-mediated steps ).
Experimental Design Considerations
Q. What are the critical steps in scaling up laboratory-scale synthesis of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
